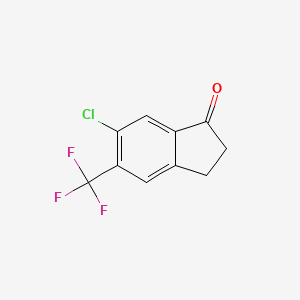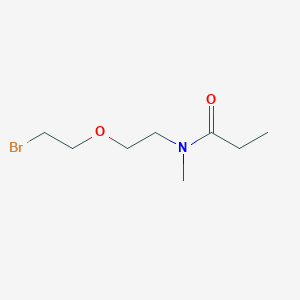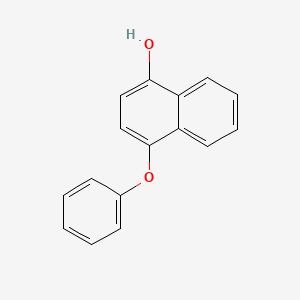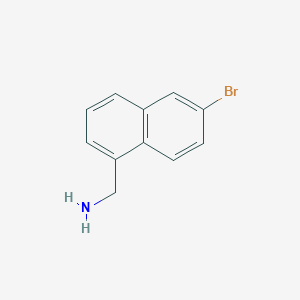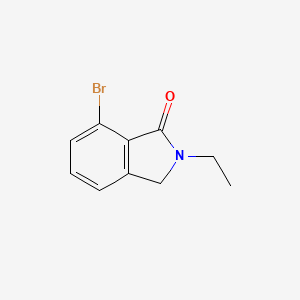
7-Bromo-2-ethylisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-ethylisoindolin-1-one is a heterocyclic compound with the molecular formula C10H10BrNO It is part of the isoindolinone family, which is known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-ethylisoindolin-1-one typically involves the bromination of 2-ethylisoindolin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-ethylisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-ethylisoindolin-1-one derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-Bromo-2-ethylisoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-ethylisoindolin-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. Its bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The isoindolinone core can also engage in hydrogen bonding and π-π interactions, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylisoindolin-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-2-ethylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
7-Fluoro-2-ethylisoindolin-1-one: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.
Uniqueness
7-Bromo-2-ethylisoindolin-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications in various fields. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and research.
Propiedades
Fórmula molecular |
C10H10BrNO |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
7-bromo-2-ethyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H10BrNO/c1-2-12-6-7-4-3-5-8(11)9(7)10(12)13/h3-5H,2,6H2,1H3 |
Clave InChI |
WPSDLSNPMJLMQL-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2=C(C1=O)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)




![4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11873108.png)
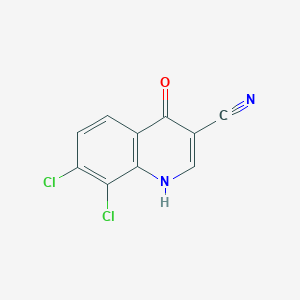

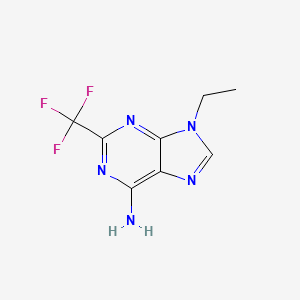
![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
